tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate
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Overview
Description
tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate: is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate typically involves the reaction of a suitable alcohol with a carbamic acid derivative. The reaction conditions often include the use of a base to deprotonate the alcohol, followed by the addition of the carbamic acid derivative under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process might include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: Reduction reactions can convert the carbamic acid ester to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.
Medicine: The compound can be a precursor in the synthesis of pharmaceuticals, particularly those involving carbamate structures.
Industry: In the industrial sector, it is used in the production of polymers and other materials that require specific stereochemistry.
Mechanism of Action
The mechanism by which tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbamic acid ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.
Comparison with Similar Compounds
- ((1R,2R)-1-hydroxymethyl-2-methoxy-propyl)-carbamic acid methyl ester
- ((1R,2R)-1-hydroxymethyl-2-methoxy-propyl)-carbamic acid ethyl ester
Uniqueness: The t-butyl ester group in tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate provides steric hindrance, making it more resistant to hydrolysis compared to its methyl or ethyl ester counterparts. This unique feature can be advantageous in certain chemical reactions and applications where stability is crucial.
Properties
Molecular Formula |
C10H21NO4 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-1-hydroxy-3-methoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-7(14-5)8(6-12)11-9(13)15-10(2,3)4/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8-/m1/s1 |
InChI Key |
FCAHPLYKWWQRDA-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)OC |
Canonical SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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